Sacubitrilat

Descripción general

Descripción

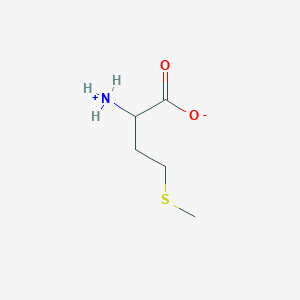

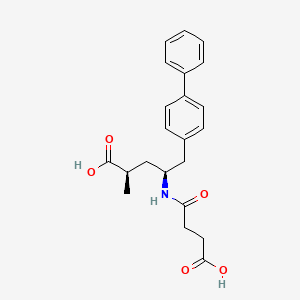

Sacubitrilat, también conocido como LBQ657, es el metabolito activo de sacubitril, que es un inhibidor de la neprilisina. Sacubitril se utiliza en combinación con valsartán para tratar la insuficiencia cardíaca al reducir el riesgo de muerte cardiovascular y hospitalización. This compound actúa inhibiendo la neprilisina, una enzima responsable de la degradación de los péptidos natriuréticos, que desempeñan un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos .

Aplicaciones Científicas De Investigación

Sacubitrilat tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de la inhibición enzimática y los mecanismos de reacción.

Biología: Investigado por su papel en la modulación de las vías biológicas que involucran los péptidos natriuréticos.

Medicina: Principalmente utilizado en el tratamiento de la insuficiencia cardíaca.

Industria: Utilizado en el desarrollo de fármacos combinados para enfermedades cardiovasculares.

Mecanismo De Acción

Sacubitrilat ejerce sus efectos inhibiendo la neprilisina, una endopeptidasa neutra que degrada los péptidos natriuréticos como el péptido natriurético auricular, el péptido natriurético cerebral y el péptido natriurético tipo c. Estos péptidos participan en la vasodilatación, la natriuresis y la diuresis. Al inhibir la neprilisina, this compound aumenta los niveles de estos péptidos, lo que lleva a una reducción del volumen sanguíneo y la presión arterial .

Compuestos similares:

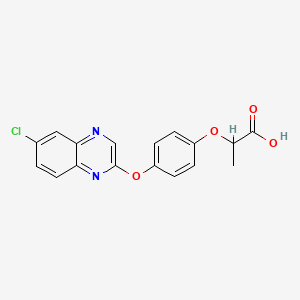

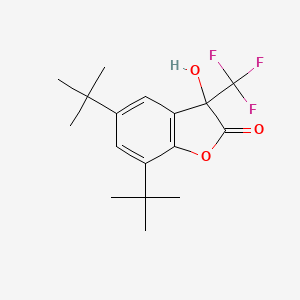

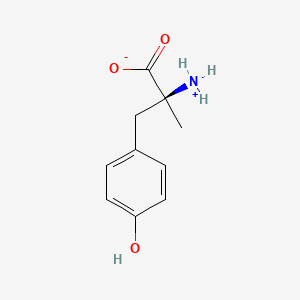

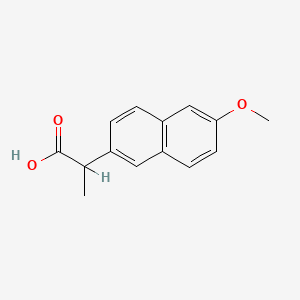

Sacubitril: El profármaco de this compound, utilizado en combinación con valsartán.

Valsartán: Un bloqueador del receptor de la angiotensina utilizado en combinación con this compound.

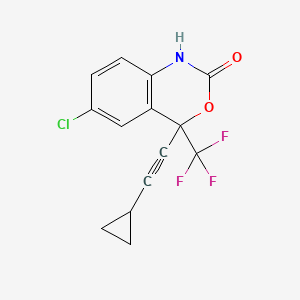

Otros inhibidores de la neprilisina: Compuestos como el tiorfán y el candoxatril también inhiben la neprilisina, pero tienen perfiles farmacocinéticos diferentes.

Singularidad: this compound es único debido a su doble acción cuando se combina con valsartán, proporcionando tanto inhibición de la neprilisina como bloqueo del receptor de la angiotensina. Esta combinación ofrece una eficacia superior en la reducción de eventos cardiovasculares en comparación con otros inhibidores de la neprilisina o bloqueadores del receptor de la angiotensina solos .

Análisis Bioquímico

Biochemical Properties

Sacubitrilat interacts with the enzyme neprilysin . Neprilysin is responsible for the degradation of certain peptides in the body, including atrial and brain natriuretic peptides . These peptides are involved in lowering blood pressure primarily by reducing blood volume . By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased levels in the body .

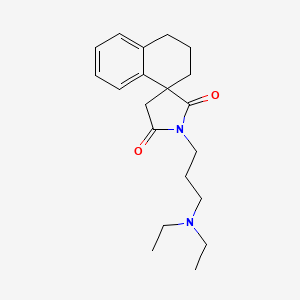

Cellular Effects

This compound has demonstrated promising anticancer activity against colorectal cancer (SW‑480) and triple‑negative breast cancer (MDA‑MB‑231) cells . It has been observed to arrest the cell cycle at the G0/G1 phase and induce apoptotic‑mediated cell death in SW‑480 cells .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the enzyme neprilysin . This inhibition leads to an increase in the levels of natriuretic peptides, which are known to lower blood pressure primarily by reducing blood volume .

Temporal Effects in Laboratory Settings

Following the administration of Sacubitril/Valsartan, the conversion of Sacubitril to this compound is rapid, with maximum plasma concentrations of this compound reached within 1.5–2.0 hours . There is no significant accumulation of this compound with multiple twice-daily administration .

Dosage Effects in Animal Models

The effects of Sacubitril/Valsartan on collagen synthesis and expressions of TGF-β1 were consistent in various animal models on cardiac failure .

Metabolic Pathways

Sacubitril is metabolized to this compound via carboxylesterase 1-mediated metabolism . This compound then inhibits neprilysin, leading to increased levels of natriuretic peptides .

Transport and Distribution

Sacubitril is predominantly eliminated as this compound through the kidney, while Valsartan is eliminated mainly by the biliary route .

Métodos De Preparación

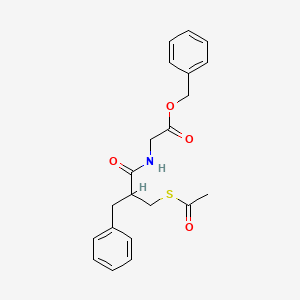

Rutas de síntesis y condiciones de reacción: La síntesis de sacubitrilat implica múltiples pasos, comenzando con el 4-bromo-1,1’-bifenilo. El compuesto se convierte en su reactivo de Grignard correspondiente, que reacciona con (S)-epiclorhidrina. Esto es seguido por una reacción de Mitsunobu con succinimida, hidrólisis ácida y protección de la amina libre con un grupo tert-butoxicarbonilo. El alcohol primario se oxida utilizando lejía con TEMPO como catalizador, seguido de una reacción de Wittig para formar el éster α,β-insaturado. El éster se convierte entonces en el carboxilato de litio, que se somete a hidrogenación asimétrica utilizando un catalizador de rutenio y un ligando de bisfosfina quiral. Los pasos finales implican la esterificación y la reacción con anhídrido succínico .

Métodos de producción industrial: La producción industrial de this compound suele seguir la misma ruta sintética descrita anteriormente, con optimizaciones para la síntesis a gran escala. Esto incluye el uso de catalizadores y condiciones de reacción eficientes para maximizar el rendimiento y la pureza .

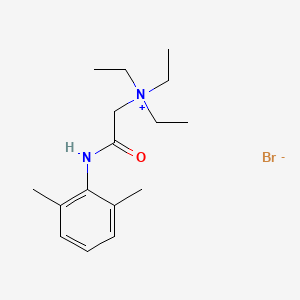

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, especialmente en los grupos funcionales de amina y carboxilato.

Reducción: El compuesto puede reducirse en condiciones específicas, aunque esto es menos común.

Sustitución: this compound puede participar en reacciones de sustitución, especialmente involucrando la parte bifenilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen lejía (hipoclorito de sodio) y TEMPO.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como los reactivos de Grignard y los compuestos organolíticos se utilizan comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo bifenilo .

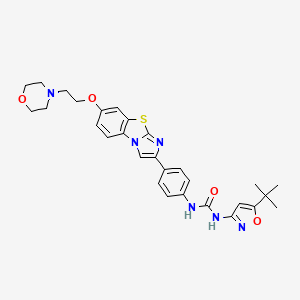

Comparación Con Compuestos Similares

Sacubitril: The prodrug of sacubitrilat, used in combination with valsartan.

Valsartan: An angiotensin receptor blocker used in combination with sacubitril.

Other Neprilysin Inhibitors: Compounds like thiorphan and candoxatril also inhibit neprilysin but have different pharmacokinetic profiles.

Uniqueness: this compound is unique due to its dual action when combined with valsartan, providing both neprilysin inhibition and angiotensin receptor blockade. This combination offers superior efficacy in reducing cardiovascular events compared to other neprilysin inhibitors or angiotensin receptor blockers alone .

Propiedades

IUPAC Name |

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNVUFHFMVMDB-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164369 | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-44-4 | |

| Record name | LBQ-657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sacubitrilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACUBITRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

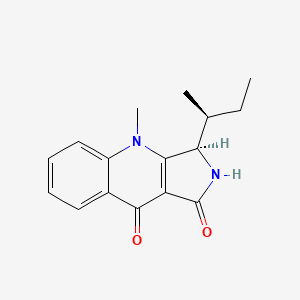

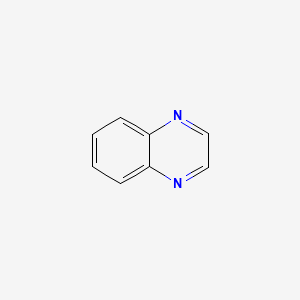

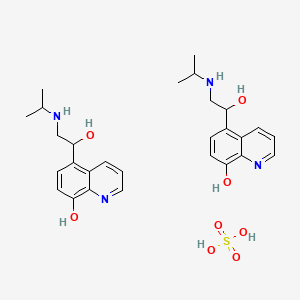

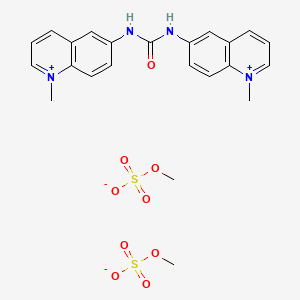

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.